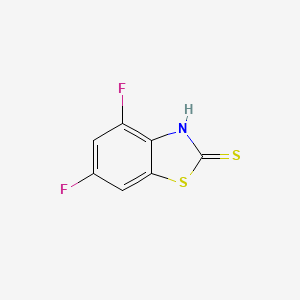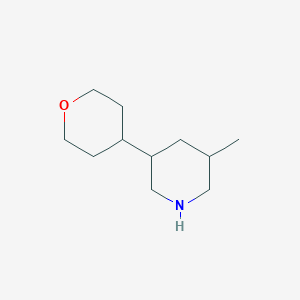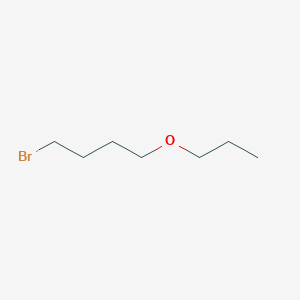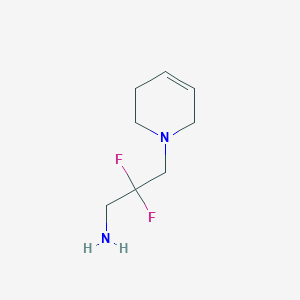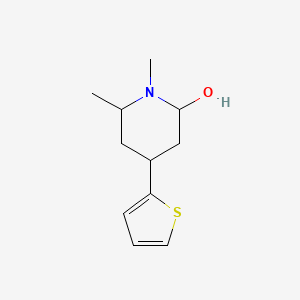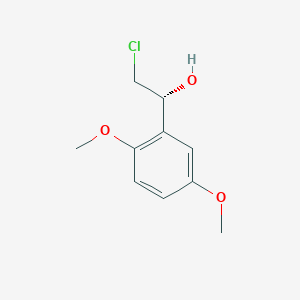
(1R)-2-chloro-1-(2,5-dimethoxyphenyl)ethanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(1R)-2-Chloro-1-(2,5-dimethoxyphenyl)ethan-1-ol is an organic compound characterized by the presence of a chloro group, a dimethoxyphenyl group, and an ethan-1-ol moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of (1R)-2-Chloro-1-(2,5-dimethoxyphenyl)ethan-1-ol typically involves the following steps:
Starting Material: The synthesis begins with the preparation of 2,5-dimethoxybenzaldehyde.
Grignard Reaction: The 2,5-dimethoxybenzaldehyde undergoes a Grignard reaction with a suitable Grignard reagent, such as methylmagnesium chloride, to form the corresponding alcohol.
Chlorination: The resulting alcohol is then chlorinated using thionyl chloride or phosphorus trichloride to introduce the chloro group, yielding (1R)-2-Chloro-1-(2,5-dimethoxyphenyl)ethan-1-ol.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Types of Reactions:
Oxidation: (1R)-2-Chloro-1-(2,5-dimethoxyphenyl)ethan-1-ol can undergo oxidation reactions to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form the corresponding alcohols or alkanes.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, to form various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide, ammonia, or thiourea.
Major Products:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
(1R)-2-Chloro-1-(2,5-dimethoxyphenyl)ethan-1-ol has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of specialty chemicals and pharmaceuticals.
Wirkmechanismus
The mechanism of action of (1R)-2-Chloro-1-(2,5-dimethoxyphenyl)ethan-1-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The chloro group and the dimethoxyphenyl moiety play crucial roles in its binding affinity and activity. The compound may modulate biochemical pathways by inhibiting or activating specific enzymes, leading to its observed effects.
Vergleich Mit ähnlichen Verbindungen
(1R)-1-(2,5-Dimethoxyphenyl)ethan-1-ol: Lacks the chloro group, which may result in different chemical reactivity and biological activity.
2-Amino-1-(2,5-dimethoxyphenyl)ethanol: Contains an amino group instead of a chloro group, leading to distinct properties and applications.
Uniqueness: (1R)-2-Chloro-1-(2,5-dimethoxyphenyl)ethan-1-ol is unique due to the presence of the chloro group, which imparts specific chemical reactivity and potential biological activity. This makes it a valuable compound for various synthetic and research applications.
Eigenschaften
Molekularformel |
C10H13ClO3 |
|---|---|
Molekulargewicht |
216.66 g/mol |
IUPAC-Name |
(1R)-2-chloro-1-(2,5-dimethoxyphenyl)ethanol |
InChI |
InChI=1S/C10H13ClO3/c1-13-7-3-4-10(14-2)8(5-7)9(12)6-11/h3-5,9,12H,6H2,1-2H3/t9-/m0/s1 |
InChI-Schlüssel |
YWTLEXRPUFPCQB-VIFPVBQESA-N |
Isomerische SMILES |
COC1=CC(=C(C=C1)OC)[C@H](CCl)O |
Kanonische SMILES |
COC1=CC(=C(C=C1)OC)C(CCl)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-[3-(3-Fluorophenyl)propyl]aniline](/img/structure/B13173235.png)
![Tert-butyl[(dimethyl-1,3-thiazol-2-YL)methyl]amine](/img/structure/B13173244.png)
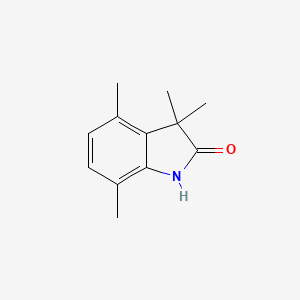

![N-[(Azepan-2-yl)methyl]propanamide](/img/structure/B13173255.png)
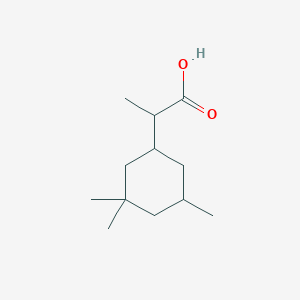
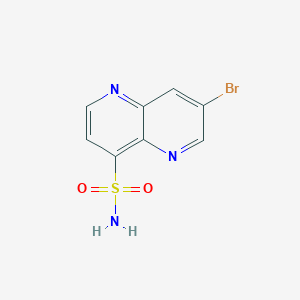
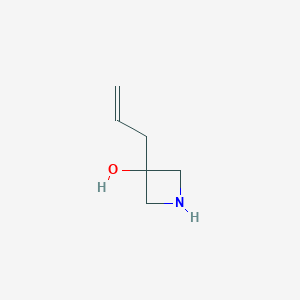
![{(1R,3S,4S)-2-[(1R)-1-Phenylethyl]-2-azabicyclo[2.2.1]hept-3-YL}methanol](/img/structure/B13173283.png)
